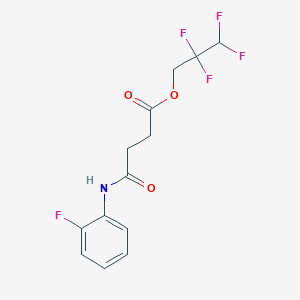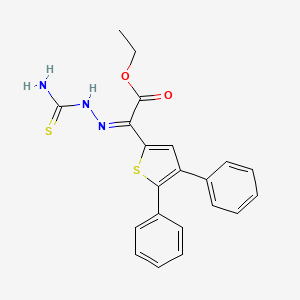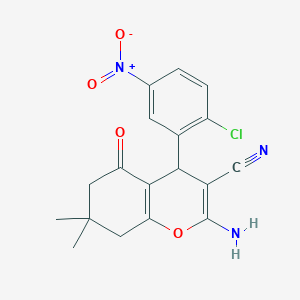
2,2,3,3-Tetrafluoropropyl 4-(2-fluoroanilino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetrafluoropropyl 4-(2-fluoroanilino)-4-oxobutanoate is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These characteristics make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoropropyl 4-(2-fluoroanilino)-4-oxobutanoate typically involves the reaction of 2,2,3,3-tetrafluoropropanol with 4-(2-fluoroanilino)-4-oxobutanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and purification systems to ensure high yield and purity. The use of fluorinated reagents and solvents is common in these processes to maintain the integrity of the fluorinated compound.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoropropyl 4-(2-fluoroanilino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into fluorinated alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols or amines.
Substitution: Compounds with substituted functional groups replacing the fluorine atoms.
Scientific Research Applications
2,2,3,3-Tetrafluoropropyl 4-(2-fluoroanilino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with enhanced properties.
Mechanism of Action
The mechanism by which 2,2,3,3-Tetrafluoropropyl 4-(2-fluoroanilino)-4-oxobutanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity, leading to specific biological or chemical effects. The exact pathways and targets may vary depending on the application and context.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoro-1-propanol: Used as a solvent and in water repellent applications.
2,2,3,3,3-Pentafluoro-1-propanol: Utilized as a derivatization reagent in analytical chemistry.
Uniqueness
2,2,3,3-Tetrafluoropropyl 4-(2-fluoroanilino)-4-oxobutanoate stands out due to its specific combination of fluorinated groups and anilino functionality. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C13H12F5NO3 |
|---|---|
Molecular Weight |
325.23 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoropropyl 4-(2-fluoroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C13H12F5NO3/c14-8-3-1-2-4-9(8)19-10(20)5-6-11(21)22-7-13(17,18)12(15)16/h1-4,12H,5-7H2,(H,19,20) |
InChI Key |
LVYLAIOKWMCGPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC(=O)OCC(C(F)F)(F)F)F |
solubility |
>48.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(4-fluorophenyl)-N-[2-(3-methylphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11104250.png)
![6-Amino-4-(biphenyl-4-yl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11104253.png)
![2-{[6-Amino-3,5-dicyano-4-(propan-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11104260.png)
![N-{(1E)-3-{(2E)-2-[(4,5-dibromofuran-2-yl)methylidene]hydrazinyl}-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11104263.png)
![N'-[(E)-(2-Hydroxy-5-methylphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11104268.png)
![2-[6-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzothiazol-2-ylsulfanyl]-N-(2,4,6-trimethyl-phenyl)-acetamide](/img/structure/B11104278.png)

![N'-[(E)-(4,5-Dimethoxy-2-nitrophenyl)methylidene]-2-methylbenzohydrazide](/img/structure/B11104293.png)
![N-[(E)-(4-chlorophenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11104297.png)
![2-{2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-(4-bromophenyl)pyrimidin-4-yl}phenol](/img/structure/B11104298.png)
